molecular formula C17H16N3O3P B14478032 Diphenyl {[bis(cyanomethyl)amino]methyl}phosphonate CAS No. 65951-56-6

Diphenyl {[bis(cyanomethyl)amino]methyl}phosphonate

Cat. No.: B14478032
CAS No.: 65951-56-6
M. Wt: 341.30 g/mol
InChI Key: QBEBYAVZOLTCDL-UHFFFAOYSA-N
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Description

Diphenyl {[bis(cyanomethyl)amino]methyl}phosphonate is a complex organophosphorus compound characterized by its unique structure, which includes a phosphonate group, two phenyl rings, and a bis(cyanomethyl)amino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl {[bis(cyanomethyl)amino]methyl}phosphonate typically involves the reaction of diphenylphosphine oxide with bis(cyanomethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction times, temperatures, and reagent concentrations. Purification steps, such as recrystallization or chromatography, are often employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Diphenyl {[bis(cyanomethyl)amino]methyl}phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines .

Scientific Research Applications

Diphenyl {[bis(cyanomethyl)amino]methyl}phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diphenyl {[bis(cyanomethyl)amino]methyl}phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding at the active site of the enzyme, blocking the normal substrate from accessing the site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenyl {[bis(cyanomethyl)amino]methyl}phosphonate is unique due to its combination of a phosphonate group with a bis(cyanomethyl)amino moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

CAS No.

65951-56-6

Molecular Formula

C17H16N3O3P

Molecular Weight

341.30 g/mol

IUPAC Name

2-[cyanomethyl(diphenoxyphosphorylmethyl)amino]acetonitrile

InChI

InChI=1S/C17H16N3O3P/c18-11-13-20(14-12-19)15-24(21,22-16-7-3-1-4-8-16)23-17-9-5-2-6-10-17/h1-10H,13-15H2

InChI Key

QBEBYAVZOLTCDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(CN(CC#N)CC#N)OC2=CC=CC=C2

Origin of Product

United States

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